molecular formula C8H11NO2 B13189799 1-(4-Aminooxolan-3-yl)but-3-yn-1-one

1-(4-Aminooxolan-3-yl)but-3-yn-1-one

Katalognummer: B13189799
Molekulargewicht: 153.18 g/mol
InChI-Schlüssel: BVFWNZJSQJIERG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Aminooxolan-3-yl)but-3-yn-1-one is an organic compound with a unique structure that combines an oxolane ring with an amino group and a butynone moiety

Vorbereitungsmethoden

The synthesis of 1-(4-Aminooxolan-3-yl)but-3-yn-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as but-3-yn-1-ol and oxirane.

    Reaction Conditions:

    Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.

Analyse Chemischer Reaktionen

1-(4-Aminooxolan-3-yl)but-3-yn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(4-Aminooxolan-3-yl)but-3-yn-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(4-Aminooxolan-3-yl)but-3-yn-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

1-(4-Aminooxolan-3-yl)but-3-yn-1-one can be compared with similar compounds such as:

    But-3-yn-1-amine: This compound has a similar butyne moiety but lacks the oxolane ring.

    But-3-yn-1-ol: This compound has a hydroxyl group instead of an amino group.

    1-(4-Aminooxolan-3-yl)but-3-yn-1-amine: This compound has an additional amino group compared to this compound.

The uniqueness of this compound lies in its combination of an oxolane ring with an amino group and a butynone moiety, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H11NO2

Molekulargewicht

153.18 g/mol

IUPAC-Name

1-(4-aminooxolan-3-yl)but-3-yn-1-one

InChI

InChI=1S/C8H11NO2/c1-2-3-8(10)6-4-11-5-7(6)9/h1,6-7H,3-5,9H2

InChI-Schlüssel

BVFWNZJSQJIERG-UHFFFAOYSA-N

Kanonische SMILES

C#CCC(=O)C1COCC1N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.